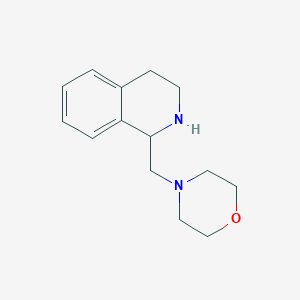
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with morpholine in the presence of a suitable catalyst. One common method is the reductive amination of 1,2,3,4-tetrahydroisoquinoline with morpholine using sodium triacetoxyborohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antineuroinflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors and inhibit the formation of free radicals, thereby exerting neuroprotective effects. The compound also modulates the activity of various enzymes involved in neurotransmitter metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Demonstrates significant neuroprotective activity
Uniqueness
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13-12(3-1)5-6-15-14(13)11-16-7-9-17-10-8-16/h1-4,14-15H,5-11H2 |
Clave InChI |
APYSJZRHXKSRTL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC=CC=C21)CN3CCOCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













